N-Boc-3-Chloropropylamine
Overview
Description
N-Boc-3-Chloropropylamine, also known as tert-butyl N-(3-chloropropyl)carbamate, is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of 3-chloropropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.
Biochemical Pathways
It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-3-Chloropropylamine can be synthesized through the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-Chloropropylamine undergoes various chemical reactions, including:
N-Boc Deprotection: This reaction involves the removal of the Boc protecting group, typically using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Nucleophilic Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
N-Boc Deprotection: Common reagents include TFA, HCl, and other acids.
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used.
Major Products Formed
N-Boc Deprotection: 3-Chloropropylamine
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-3-Chloropropylamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-Bromopropylamine: Similar structure but with a bromine atom instead of chlorine.
N-Boc-3-Iodopropylamine: Similar structure but with an iodine atom instead of chlorine.
N-Boc-3-Fluoropropylamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-Boc-3-Chloropropylamine is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. In contrast, bromine and iodine analogs are more reactive, while the fluorine analog is less reactive .
Properties
IUPAC Name |
tert-butyl N-(3-chloropropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLWGNZBMZWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448780 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116861-31-5 | |
Record name | N-Boc-3-Chloropropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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